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molecular formula C11H12O3 B8403398 2-Acetoxyphenyl allyl ether

2-Acetoxyphenyl allyl ether

Cat. No. B8403398
M. Wt: 192.21 g/mol
InChI Key: OXFDUUKRYUPGGH-UHFFFAOYSA-N
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Patent
US04838924

Procedure details

A mixture of 10.7 g of catechol, 17.3 g of catechol diacetate, 34.5 g of potassium carbonate, 30.3 g of allyl bromide and 200 ml of acetone was refluxed for 5 hours. The reaction mixture was filtered, and the filtrate was concentrated and purified by column chromatography to give 26.5 g (yield 71%) of 2-acetoxyphenyl allyl ether as a pale yellow liquid. Ten grams of this liquid was heated at 220° to 230° C. for 1.5 hours. After cooling, the reaction mixture was purified by column chromatography to give 6.5 g (yield 65%) of 2-acetoxy-6-allylphenol as a pale yellow liquid. Then, 3.0 g of this liquid and 12 ml of an acetic acid solution of 25% hydrobromic acid were reacted at 70° C. for 6 hours. The reaction mixture was poured into ice water, neutralized with an aqueous solution of sodium bicarbonate, and extracted with ethyl acetate. The concentrate was hydrolyzed with potassium hydroxide and aqueous ethanol, and worked up in a customary manner. The product was then purified by column chromatography to give 0.7 g (yield 31%) of the desired product as a pale yellow liquid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C(=CC=CC=1)O)O.[C:9]([O:12][C:13]1[C:14](=[CH:19][CH:20]=[CH:21][CH:22]=1)[O:15][C:16](=[O:18])[CH3:17])(=O)[CH3:10].C(=O)([O-])[O-].[K+].[K+].C(Br)C=C>CC(C)=O>[CH2:9]([O:12][C:13]1[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=1[O:15][C:16](=[O:18])[CH3:17])[CH:10]=[CH2:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
17.3 g
Type
reactant
Smiles
C(C)(=O)OC=1C(OC(C)=O)=CC=CC1
Name
Quantity
34.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30.3 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC=C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 154.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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